molecular formula C8H9BrFN B12987025 (4-Bromo-2-fluoro-6-methylphenyl)methanamine

(4-Bromo-2-fluoro-6-methylphenyl)methanamine

Cat. No.: B12987025
M. Wt: 218.07 g/mol
InChI Key: WIIIKZGUDLDAIE-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methylphenyl)methanamine is a substituted aromatic methanamine derivative with the molecular formula C₈H₈BrF₂N. Its structure features a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a methyl group (CH₃) at the 6-position, with a methanamine (-CH₂NH₂) group attached to the aromatic ring.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3

InChI Key

WIIIKZGUDLDAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanamine typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the methanamine group. One common method involves the following steps:

    Bromination: The starting material, 2-fluoro-6-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2-fluoro-6-methylbenzene.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) under basic conditions to replace the bromine atom with the methanamine group, resulting in (4-Bromo-2-fluoro-6-methylphenyl)methanamine.

Industrial Production Methods

Industrial production methods for (4-Bromo-2-fluoro-6-methylphenyl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methylphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanamine (CH3NH2), other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Bromo-2-fluoro-6-methylphenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via similarity scoring (0.83–0.89), include:

CAS Number Compound Name Substituents (Position) Molecular Weight Similarity Score
112734-22-2 (4-Bromo-2-fluorophenyl)methanamine Br (4), F (2) 218.05 0.89
1214376-83-6 (2-Bromo-3-fluorophenyl)methanamine hydrochloride Br (2), F (3) 270.51* 0.84
845829-91-6 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl Br (4), F (2), ethyl chain (R) 278.56* 0.83
1980086-47-2 (4-Bromo-2,3-difluorophenyl)methanamine HCl Br (4), F (2,3) 274.49* 0.83

*Molecular weights include hydrochloride (HCl) counterions where applicable. Data sourced from CAS registry and similarity analyses .

Key Observations:
  • Substituent Position : The position of Br and F significantly impacts electronic properties. For example, (4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2) has the highest similarity (0.89) due to identical Br/F positions but lacks the methyl group at the 6-position present in the target compound.
  • Hydrochloride Salts : Salt forms (e.g., CAS 1214376-83-6) enhance water solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

Property (4-Bromo-2-fluoro-6-methylphenyl)methanamine (Inferred) Methylamine (Baseline) (4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2)
Water Solubility Low (hydrophobic Br/F substituents) High (100% miscible) Moderate (enhanced by polar NH₂ group)
Vapor Pressure <10 mmHg (predicted) 2,622 mmHg at 25°C Not reported
Melting Point ~100–120°C (estimated) −93°C Not reported
  • Solubility : Bromine and fluorine substituents reduce water solubility compared to methylamine (highly soluble) due to increased hydrophobicity .
  • Thermal Stability : The aromatic ring and halogen substituents likely increase melting points relative to aliphatic methanamines like methylamine .

Challenges in Characterization

  • Crystallography : Halogenated methanamines often require advanced techniques (e.g., ORTEP-III) for resolving crystal structures due to heavy atoms like Br .
  • Purity : High-purity synthesis (≥95%) is critical for reproducibility, as seen in analogs like [3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine (CAS 401647-22-1) .

Biological Activity

(4-Bromo-2-fluoro-6-methylphenyl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H9BrFN
  • Molecular Weight : 202.06 g/mol
  • Structural Features : The compound features a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (4-Bromo-2-fluoro-6-methylphenyl)methanamine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen substituents can enhance lipophilicity and alter binding affinities, which may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as a ligand for various receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that (4-Bromo-2-fluoro-6-methylphenyl)methanamine exhibits several pharmacological effects:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenylmethanamine derivatives, including (4-Bromo-2-fluoro-6-methylphenyl)methanamine. The results indicated that compounds with halogen substitutions demonstrated significant inhibition against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 15.62 µg/mL for effective compounds .

Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, it was found that similar compounds inhibited the activity of certain kinases involved in cell proliferation. This suggests a potential pathway through which (4-Bromo-2-fluoro-6-methylphenyl)methanamine could exert anticancer effects by modulating cell signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Bromo-2-fluoro-6-methylphenyl)methanamine, a comparison with structurally related compounds is helpful:

Compound NameStructure FeaturesBiological Activity
(4-Bromo-2-fluoro-3-methylphenyl)methanamineSimilar halogen substitutionsAntimicrobial activity observed
(4-Bromo-2-fluorobenzylamine)Lacks methyl groupModerate enzyme inhibition
(4-Bromo-2-fluoro-6-methylbenzoic acid)Contains carboxylic acid groupNotable anti-inflammatory effects

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